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molecular formula C10H16O B3055024 Spiro[4.5]decan-7-one CAS No. 62788-60-7

Spiro[4.5]decan-7-one

Cat. No. B3055024
M. Wt: 152.23 g/mol
InChI Key: SAMPGRWOTZZICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791288B2

Procedure details

With stirring under nitrogen atmosphere at −70° C., 12.0 g of dimethyl sulfoxide was added to a mixture of 14.4 g of oxalyl chloride and 100 ml of methylene chloride. Stirring was continued for 10 minutes. Below −55° C., a mixture of 8.72 g of 7-spiro[4.5]decanol and 20 ml of methylene chloride was added dropwise thereto, followed by stirring for 30 minutes at −70° C. After 50 g of triethylamine was added, the mixture was warmed up to −5° C. while stirring. The reaction mixture was poured into a saturated ammonium chloride aqueous solution, followed by ordinary work-up of extraction, washing and drying, and purification by silica gel chromatography. There was obtained 8.22 g (yield 96%) of 7-spiro[4.5]decanone. This compound was found to have identical spectroscopic characteristics with the former compound.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
7-spiro[4.5]decanol
Quantity
8.72 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH2:11]1[C:15]2([CH2:20][CH2:19][CH2:18][CH:17]([OH:21])[CH2:16]2)[CH2:14][CH2:13][CH2:12]1.[Cl-].[NH4+]>C(N(CC)CC)C.C(Cl)Cl>[CH2:11]1[C:15]2([CH2:20][CH2:19][CH2:18][C:17](=[O:21])[CH2:16]2)[CH2:14][CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
7-spiro[4.5]decanol
Quantity
8.72 g
Type
reactant
Smiles
C1CCCC12CC(CCC2)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
50 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
With stirring under nitrogen atmosphere at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes at −70° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed up to −5° C.
STIRRING
Type
STIRRING
Details
while stirring
EXTRACTION
Type
EXTRACTION
Details
followed by ordinary work-up of extraction
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1CCCC12CC(CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.22 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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